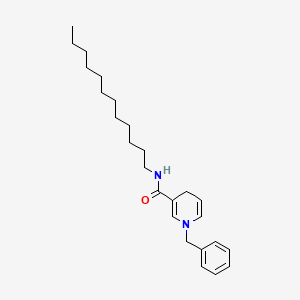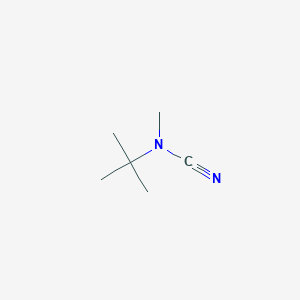![molecular formula C8H11NO2 B14418587 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one CAS No. 82450-01-9](/img/structure/B14418587.png)
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one is a bicyclic compound with a unique structure that includes a methoxy group and an azabicyclo framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one typically involves the photo-addition of 4-methoxy-2-pyridone to ethylene under acetone-sensitized conditions. The resulting adduct is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), methyl iodide (CH₃I)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Azabicyclo[4.2.0]oct-4-en-8-one
- 8-Azabicyclo[3.2.1]octane
Uniqueness
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one is unique due to its methoxy group and specific azabicyclo framework. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
82450-01-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-6(8)7(10)9-5-4-8/h4-6H,2-3H2,1H3,(H,9,10) |
InChI Key |
NYIQMFLTJVPFFP-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC1C(=O)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


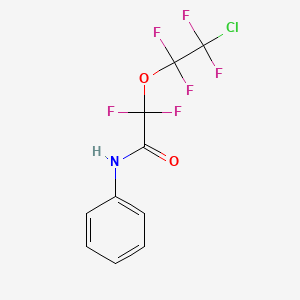
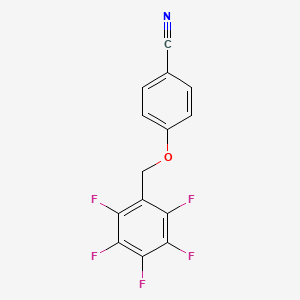
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
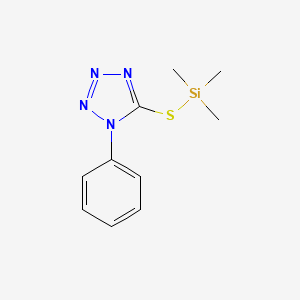
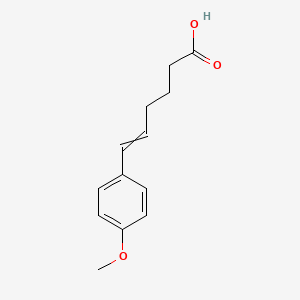
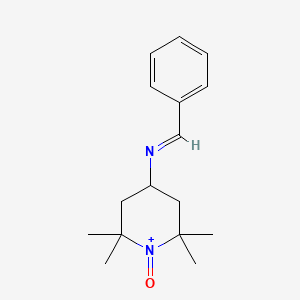
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
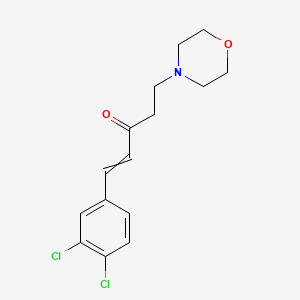
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
